

Application Notes and Protocols for Barnidipine Hydrochloride In Vitro Vasodilation Assay

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Compound of Interest

Compound Name: *Barnidipine Hydrochloride*

Cat. No.: *B122961*

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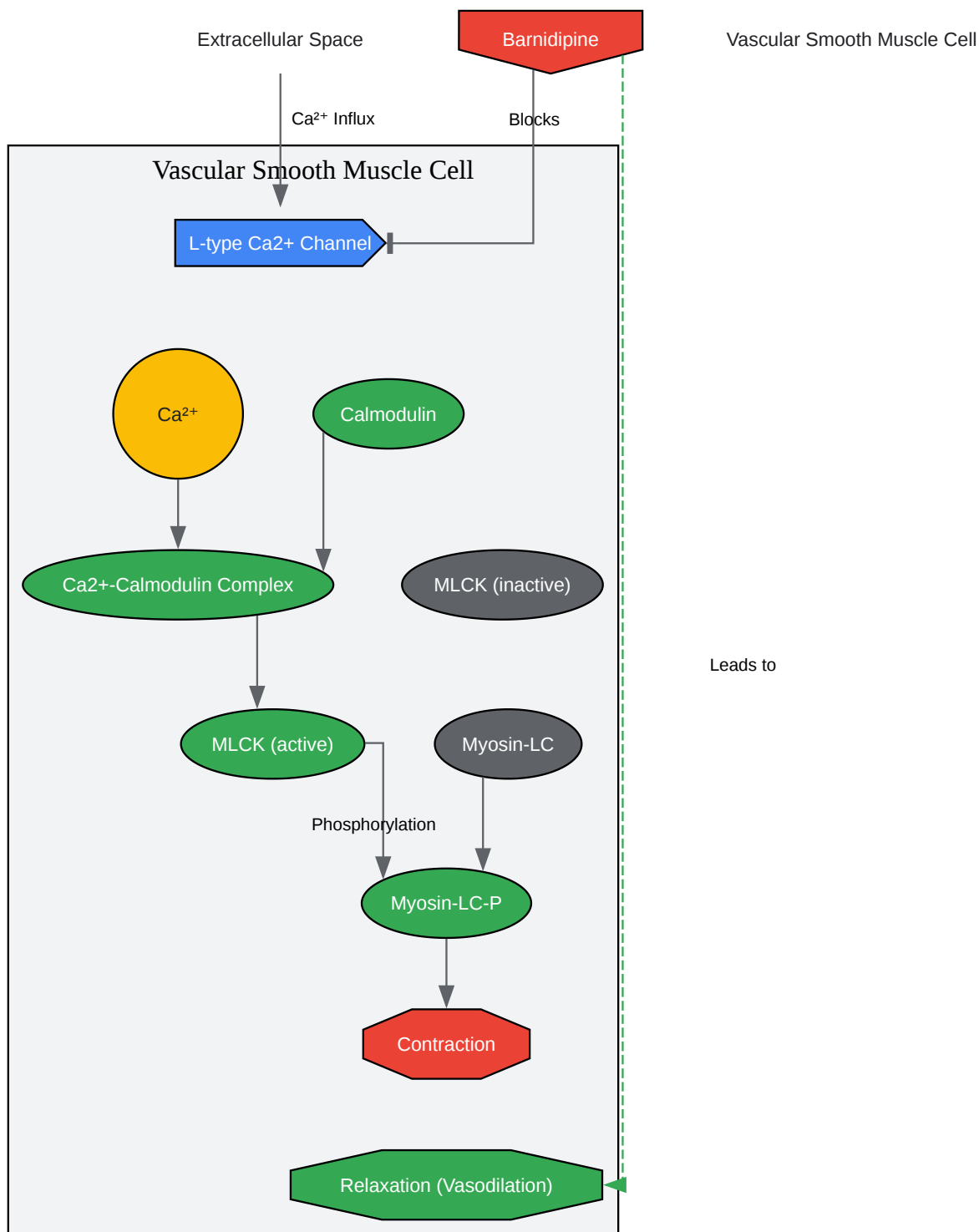
For Researchers, Scientists, and Drug Development Professionals

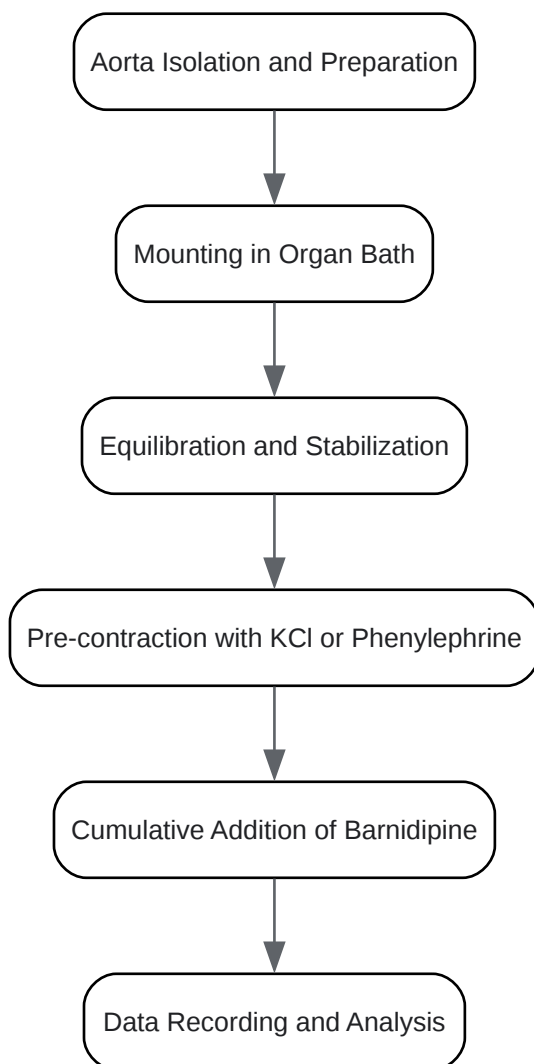
Introduction

Barnidipine hydrochloride is a potent, long-acting dihydropyridine calcium channel blocker.[1] It exhibits high affinity for L-type calcium channels, particularly in vascular smooth muscle cells. [2] The primary mechanism of action involves the inhibition of calcium ion influx into these cells, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance.[2][3] This document provides a detailed protocol for conducting an in vitro vasodilation assay using isolated aortic rings to characterize the pharmacological activity of **barnidipine hydrochloride**.

Signaling Pathway of Barnidipine-Induced Vasodilation

Barnidipine exerts its vasodilatory effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK). With decreased MLCK activity, the phosphorylation of myosin light chains is diminished, resulting in smooth muscle relaxation and vasodilation.





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